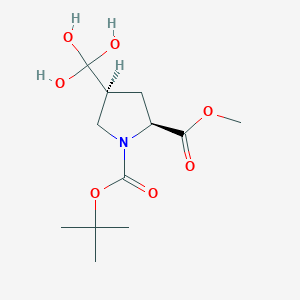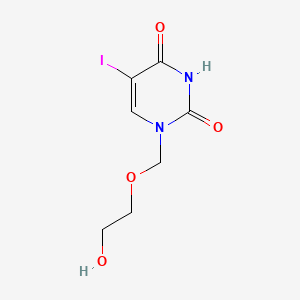
1-((2-Hydroxyethoxy)methyl)-5-iodouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Hydroxyethoxy)methyl)-5-iodouracil is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally related to uracil, a naturally occurring pyrimidine base found in RNA. The modification of uracil with a hydroxyethoxy methyl group and an iodine atom enhances its biological activity, making it a valuable candidate for various therapeutic applications.
Métodos De Preparación
The synthesis of 1-((2-Hydroxyethoxy)methyl)-5-iodouracil typically involves multiple steps, starting from uracil. One common method includes the protection of the hydroxyl groups of uracil, followed by the introduction of the hydroxyethoxy methyl group. The iodination step is usually carried out using iodine or iodinating agents under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-((2-Hydroxyethoxy)methyl)-5-iodouracil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as imidazole. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-((2-Hydroxyethoxy)methyl)-5-iodouracil has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential antiviral and anticancer properties.
Industry: It is used in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-5-iodouracil involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of enzymes involved in DNA and RNA synthesis, such as polymerases. This inhibition disrupts the replication process of viruses and cancer cells, leading to their death. The molecular targets and pathways involved include the inhibition of viral DNA polymerase and the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
1-((2-Hydroxyethoxy)methyl)-5-iodouracil is unique due to its specific modifications, which enhance its biological activity. Similar compounds include:
1-((2-Hydroxyethoxy)methyl)-5-methyluracil:
1-((2-Hydroxyethoxy)methyl)-5-(phenylthio)uracil: This compound has a phenylthio group instead of an iodine atom, which alters its biological activity.
The uniqueness of this compound lies in its iodine modification, which enhances its ability to disrupt nucleic acid synthesis and its potential as a therapeutic agent.
Propiedades
Número CAS |
78692-74-7 |
|---|---|
Fórmula molecular |
C7H9IN2O4 |
Peso molecular |
312.06 g/mol |
Nombre IUPAC |
1-(2-hydroxyethoxymethyl)-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C7H9IN2O4/c8-5-3-10(4-14-2-1-11)7(13)9-6(5)12/h3,11H,1-2,4H2,(H,9,12,13) |
Clave InChI |
ZBGIVRIQQILFHY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=O)N1COCCO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine](/img/structure/B13091860.png)


![2-[(Azetidin-3-yloxy)methyl]-1H-imidazole](/img/structure/B13091877.png)
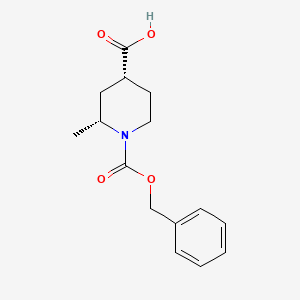


![(2S)-2-cyclopentyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13091902.png)
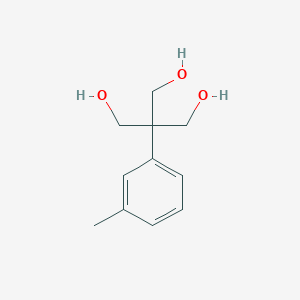
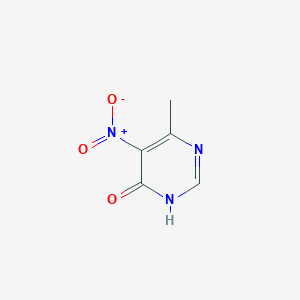
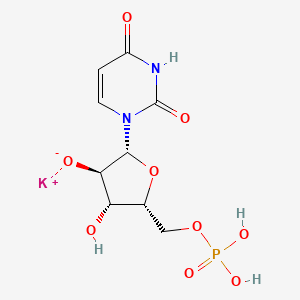
![tert-butyl N-[(3R)-1-[2-amino-6-(cyclopropylmethylamino)pyrimidin-4-yl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B13091929.png)
